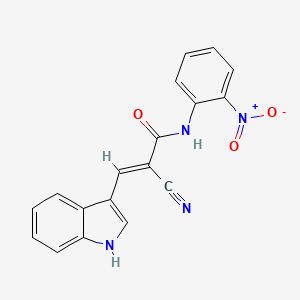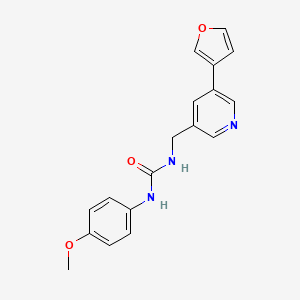
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications. It is a small molecule that belongs to the class of pyridine derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide in lab experiments include its low molecular weight, high purity, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the research of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential applications of the compound in the treatment of neurodegenerative disorders.
3. Development of more efficient synthesis methods for the compound.
4. Evaluation of the potential toxicity and safety of the compound.
5. Investigation of the potential applications of the compound in the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications. It possesses various biological activities and has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of the compound and to evaluate its potential toxicity and safety.
Méthodes De Synthèse
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 3,5-dimethylphenylacetic acid with 2-amino-4,6-dimethylpyridine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has been found to possess various biological activities that make it a potential candidate for scientific research. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-12(2)7-15(6-11)20-17(22)10-21-14(4)8-13(3)16(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAYNOFEWXRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)



![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)

![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)

